8-(2,5-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Description
8-(2,5-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a useful research compound. Its molecular formula is C24H29N3O3S2 and its molecular weight is 471.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Azaspirodecanedione Derivatives
The synthesis of azaspirodecanedione derivatives often involves the Ritter reaction, a notable method in organic chemistry used for the synthesis of amides from alcohols and nitriles in the presence of a strong acid. A study by Rozhkova et al. (2013) explored the synthesis of 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones using 1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol and various nitriles in concentrated sulfuric acid, resulting in spirocyclic systems and 3,4-dihydroisoquinoline derivatives (Rozhkova et al., 2013). This synthesis pathway might offer insights into approaches for synthesizing compounds with structural similarities to the target compound.
Three-Component Condensation Reactions
Three-component condensation reactions are powerful tools in organic synthesis, allowing for the efficient construction of complex molecules from simple starting materials. Rozhkova et al. (2014) reported on the three-component condensation of 2,5-dialkylphenols with isobutyric aldehyde and nitriles in the presence of concentrated sulfuric acid, leading to the formation of novel 2-azaspiro[4.5]deca-6,9-dien- and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones (Rozhkova et al., 2014). This methodology may be applicable to the synthesis of the target compound by choosing appropriate starting materials that introduce the desired functional groups and structural elements.
Properties
IUPAC Name |
8-(2,5-dimethylphenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-5-31-23-22(19-8-10-20(30-4)11-9-19)25-24(26-23)12-14-27(15-13-24)32(28,29)21-16-17(2)6-7-18(21)3/h6-11,16H,5,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPRJZVSHZQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C)N=C1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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